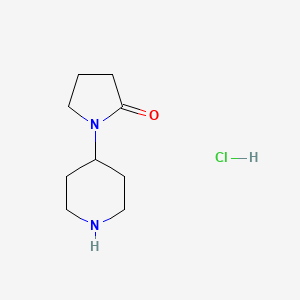

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-2-1-7-11(9)8-3-5-10-6-4-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPJJNPAAUMVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629828 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548769-02-4, 91596-61-1 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates the structural and physicochemical characteristics that govern its behavior in biological systems. A detailed exploration of its basicity, including a discussion of its primary protonation site and an estimated pKa value, is presented. Furthermore, this guide outlines potential pharmacological activities based on the well-established roles of its constituent piperidine and pyrrolidinone scaffolds. To ensure scientific integrity and practical applicability, detailed, step-by-step protocols for the experimental determination of its pKa and methods for its analytical characterization are provided. This whitepaper is intended to serve as a foundational resource for researchers engaged in the development and evaluation of novel therapeutics incorporating this molecular framework.

Introduction: A Molecule of Growing Interest

This compound is a bifunctional organic molecule that merges the structural features of a piperidine ring and a pyrrolidin-2-one (a lactam) moiety. The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals, prized for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn influence pharmacokinetic profiles.[1][2] The pyrrolidinone ring is also a key component in several clinically significant drugs, known for a range of biological activities.[3][4] The hydrochloride salt form of this compound enhances its aqueous solubility, a critical attribute for drug formulation and in vitro studies.[5] A thorough understanding of the basic properties of this molecule is paramount for predicting its behavior in physiological environments, designing effective drug delivery systems, and elucidating its mechanism of action at the molecular level.

Physicochemical and Basic Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 548769-02-4 | ChemScene [ChemScene Product Page] |

| Molecular Formula | C₉H₁₇ClN₂O | ChemScene [ChemScene Product Page] |

| Molecular Weight | 204.70 g/mol | ChemScene [ChemScene Product Page] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene [ChemScene Product Page] |

| Predicted logP | 0.7826 | ChemScene [ChemScene Product Page] |

| Hydrogen Bond Acceptors | 2 | ChemScene [ChemScene Product Page] |

| Hydrogen Bond Donors | 1 | ChemScene [ChemScene Product Page] |

| Rotatable Bonds | 1 | ChemScene [ChemScene Product Page] |

Basicity and Estimated pKa

The basicity of this compound is primarily attributed to the nitrogen atom within the piperidine ring. The pyrrolidinone nitrogen, being part of a lactam, exhibits significantly lower basicity due to the electron-withdrawing effect of the adjacent carbonyl group.

Primary Protonation Site:

The most basic center in the molecule is the secondary amine of the piperidine ring. In the hydrochloride salt, this nitrogen atom exists in its protonated, cationic form.

}

Figure 1: Protonation of 1-(Piperidin-4-yl)pyrrolidin-2-one.

Estimated pKa:

Potential Pharmacological Significance

The pharmacological profile of this compound has not been extensively characterized. However, the presence of the piperidine and pyrrolidinone scaffolds suggests potential therapeutic applications across various domains.

Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many antipsychotics, analgesics, and antihistamines contain a piperidine core.[7]

-

Anticancer Properties: Piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.[8]

-

Antimicrobial and Antiviral Effects: Certain piperidine-containing compounds exhibit activity against bacteria, fungi, and viruses.[7][9]

Pyrrolidinone Moiety

The pyrrolidinone (or 2-oxopyrrolidine) ring is another pharmacologically significant structure.[3] Derivatives of pyrrolidinone are known for:

-

Nootropic Effects: Piracetam and its analogues, which feature a pyrrolidinone core, are known for their cognitive-enhancing properties.[3]

-

Anticonvulsant Activity: Levetiracetam, a prominent antiepileptic drug, is a pyrrolidinone derivative.[10]

-

Anti-inflammatory Potential: Some pyrrolidinone compounds have shown inhibitory activity against enzymes involved in the inflammatory cascade, such as lipoxygenases.[11]

The combination of these two pharmacophores in a single molecule suggests that this compound could be a valuable lead compound for the development of novel therapeutics, potentially with CNS, anticancer, or anti-inflammatory applications.

}

Figure 2: Potential pharmacological activities based on constituent scaffolds.

Experimental Protocol: Potentiometric Titration for pKa Determination

This section provides a detailed, step-by-step methodology for the experimental determination of the pKa of this compound using potentiometric titration. This method is widely recognized for its accuracy and reliability in determining the dissociation constants of ionizable compounds.

Materials and Reagents

-

This compound (of known purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water (18 MΩ·cm)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

100 mL beaker

Procedure

-

Preparation of the Analyte Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker. Add a magnetic stir bar.

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to achieve a final ionic strength of 0.1 M. This helps to maintain a constant activity coefficient during the titration.

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stir bar.

-

Initial pH Measurement: Record the initial pH of the solution.

-

Titration with NaOH: Begin the titration by adding small increments (0.1-0.2 mL) of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH shows a sharp increase, indicating the equivalence point. Continue adding titrant for several more increments beyond the equivalence point to obtain a complete titration curve.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa can be determined from the half-equivalence point, which is the pH at which half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is crucial for its use in research and development. The following analytical techniques are recommended for its characterization.

Purity Determination

The purity of the hydrochloride salt can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). The presence of inorganic salts, such as sodium chloride, can be determined by techniques like ion chromatography.[12]

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy can be used to confirm the presence and connectivity of the protons in the molecule. The protonated amine of the piperidine ring in the hydrochloride salt will typically show a downfield shift.[13]

-

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum will show characteristic absorption bands for the functional groups present. The N-H stretching vibration of the protonated secondary amine in the piperidine ring is expected in the range of 2700-2250 cm⁻¹.[14] The C=O stretching of the lactam will appear around 1680-1640 cm⁻¹.[15][16]

-

Conclusion

This compound is a compound with significant potential in drug discovery, owing to the established pharmacological relevance of its constituent piperidine and pyrrolidinone moieties. This technical guide has provided a detailed overview of its fundamental basic properties, including an estimated pKa, and has outlined its potential therapeutic applications. The provided experimental protocols for pKa determination and analytical characterization offer a practical framework for researchers working with this molecule. A thorough understanding of these core properties is essential for the rational design and development of novel drug candidates based on this promising scaffold.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2023.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. 2022.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Drug Delivery and Therapeutics. 2024.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024.

- Pyrrolidone deriv

- Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry. 2011.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021.

- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.

- FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure. 2003.

- 4-Piperazine-piperidine | 142013-66-9. ChemicalBook. N.d.

- FTIR study of five complex ?-lactam molecules.

- Introduction to IR Spectroscopy - Amides. YouTube. 2012.

- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey).

- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. 2023.

- EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE.

- IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. N.d.

- Purific

- Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific. N.d.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019.

- The pKa value of the substituted piperidine formed with substituent “X” is found to be 8.28.

- pK a values of common substituted piperazines.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook. N.d.

- 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- How to detect a HCl salt in organic compunds. Reddit. 2023.

- N-ethyl-2-pyrrolidone. PubChem. N.d.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. N.d.

- Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules. 2021.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. N.d.

- Chemical analysis in amine system oper

- N-methyl-2-pyrrolidone. PubChem. N.d.

- Piperidin-4-yl(pyrrolidin-1-yl)methanone. PubChem. N.d.

- 1-(2-(Piperidin-4-yl)ethyl)pyrrolidin-3-ol dihydrochloride. BLDpharm. N.d.

- 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one. Hit2Lead. N.d.

- 1-(4-Piperidin-4-yl-2-pyridinyl)pyrrolidin-3-ol. PubChem. N.d.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. sarthaks.com [sarthaks.com]

- 7. ijnrd.org [ijnrd.org]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.thermoscientific.com [apps.thermoscientific.com]

- 13. reddit.com [reddit.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS number 548769-02-4

An In-depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS: 548769-02-4)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The compound this compound, while not a household name, represents a class of heterocyclic structures that offer significant potential for medicinal chemists. Its constituent parts—a piperidine ring and a pyrrolidin-2-one core—are privileged structures found in numerous biologically active molecules. This guide is crafted not as a mere recitation of facts, but as a technical narrative from a seasoned scientist's viewpoint. We will delve into the "why" behind the "how," providing a foundational understanding for researchers and drug development professionals aiming to leverage this molecule's potential. Our focus will be on the practical synthesis, robust characterization, and logical exploration of its therapeutic possibilities, all grounded in established scientific principles.

Core Molecular Architecture and Physicochemical Profile

At its heart, this compound is a molecule of two distinct yet synergistic heterocyclic systems. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in central nervous system (CNS) active drugs due to its ability to interact with various receptors and its favorable pharmacokinetic properties. The pyrrolidin-2-one, a five-membered lactam, is another critical pharmacophore, notably present in the "racetam" class of nootropic drugs. The hydrochloride salt form is a strategic choice to enhance the compound's aqueous solubility and stability, facilitating its handling and formulation for biological assays.

Table 1: Key Physicochemical and Structural Data

| Parameter | Value | Significance in a Research Context |

| CAS Number | 548769-02-4 | Unique identifier for unambiguous substance registration and literature tracking. |

| Molecular Formula | C₉H₁₆N₂O · HCl | Provides the elemental composition for molecular weight calculation and mass spectrometry verification. |

| Molecular Weight | 204.70 g/mol | Essential for accurate molar concentration calculations in experimental protocols. |

| Appearance | White to Off-White Crystalline Solid | A preliminary indicator of purity; deviations may suggest impurities or degradation. |

| Solubility | Soluble in Water and Methanol | The hydrochloride salt form enhances solubility in polar protic solvents, crucial for biological testing. |

Synthesis Strategy: A Rationale-Driven Approach

The synthesis of this compound is most efficiently achieved via a reductive amination pathway. This choice is predicated on the commercial availability of the starting materials and the high-yield, clean nature of this reaction.

The Logic of Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for its reliability in forming C-N bonds. The process involves two key stages that often occur in a single pot: the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.

Caption: Synthetic workflow for 1-(Piperidin-4-yl)pyrrolidin-2-one HCl.

Step-by-Step Experimental Protocol

Materials:

-

tert-butyl 4-oxopiperidine-1-carboxylate

-

4-aminopyrrolidin-2-one

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

4M HCl in 1,4-dioxane

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 4-aminopyrrolidin-2-one (1.05 eq) in anhydrous DCM. Stir the solution at room temperature for 30 minutes. The slight excess of the amine helps to drive the imine formation to completion.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is the reductant of choice as it is milder than other borohydrides like NaBH₄ and selectively reduces the imine in the presence of the ketone starting material. Its slow addition helps to control any potential exotherm.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of DCM and add 4M HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq). Stir at room temperature for 2-3 hours. The formation of a precipitate indicates the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under high vacuum to afford this compound as a white solid.

Analytical Characterization: A Self-Validating System

The identity and purity of the final compound must be rigorously confirmed. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

Table 2: Expected Analytical Data

| Technique | Expected Outcome | Rationale |

| ¹H NMR | Complex multiplet signals in the aliphatic region corresponding to the piperidine and pyrrolidinone protons. The N-H protons of the piperidinium ion will appear as a broad singlet. | Confirms the proton framework of the molecule and the presence of the hydrochloride salt. |

| ¹³C NMR | A signal for the carbonyl carbon (~175 ppm) and distinct signals for the aliphatic carbons of both rings. | Verifies the carbon backbone and the presence of all expected carbon environments. |

| LC-MS | A single major peak in the LC chromatogram with a corresponding mass ion in the MS detector for the free base (m/z = 169.13 [M+H]⁺). | Confirms the molecular weight of the parent compound and assesses the purity of the sample. |

| FTIR | Characteristic peaks for N-H stretching (as a broad ammonium band), C=O stretching (~1680 cm⁻¹), and C-N stretching. | Provides information about the functional groups present in the molecule. |

Potential Therapeutic Applications and Future Research Directions

The true value of a novel chemical entity lies in its potential biological activity. Based on its structural components, this compound can be considered a promising scaffold for several therapeutic areas.

Caption: Logical progression for exploring the therapeutic potential.

Future Research:

-

Library Synthesis: The secondary amine on the piperidine ring and the alpha-position to the carbonyl on the pyrrolidinone ring are prime candidates for derivatization to create a library of analogs.

-

In Vitro Screening: This library should be screened against a panel of CNS targets, including dopamine, serotonin, and opioid receptors, as well as against enzymes implicated in neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: The results from the in vitro screening can be used to build SAR models to guide the synthesis of more potent and selective compounds.

This technical guide provides a comprehensive, rationale-driven overview of this compound. By understanding its synthesis, characterization, and potential applications from a foundational perspective, researchers are well-equipped to unlock the full therapeutic promise of this intriguing molecular scaffold.

References

As a specific, non-commercial chemical entity, this compound does not have dedicated white papers or extensive research articles in the public domain. The synthetic and analytical principles described are foundational in organic and medicinal chemistry. For further reading on the methodologies and concepts discussed, the following authoritative sources are recommended:

An In-Depth Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a plausible synthetic route, methods for analytical characterization, and explores its potential pharmacological applications, particularly in the realm of cognitive enhancement. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction

The intersection of piperidine and pyrrolidinone scaffolds in a single molecular entity presents a compelling area for chemical and pharmacological exploration. The piperidine ring is a common motif in a vast number of pharmaceuticals, valued for its ability to interact with a wide range of biological targets. Similarly, the pyrrolidinone core, a key feature of the "racetam" class of nootropic agents, has been extensively studied for its cognitive-enhancing properties.[1] The compound this compound merges these two privileged structures, suggesting a potential for novel central nervous system (CNS) activity. This guide offers a detailed examination of its chemical synthesis, structural elucidation, and a discussion of its prospective applications in drug development.

Chemical Properties and Structure

IUPAC Name: this compound CAS Number: 548769-02-4 Molecular Formula: C₉H₁₇ClN₂O Molecular Weight: 204.70 g/mol [2]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇ClN₂O | [2] |

| Molecular Weight | 204.70 | [2] |

| Topological Polar Surface Area | 32.34 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a three-step process, starting from commercially available 4-aminopiperidine. This strategy employs a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen, followed by cyclization to form the pyrrolidinone ring, and concluding with deprotection and salt formation.

Synthesis Workflow

Sources

Whitepaper: A Strategic Approach to Unraveling the Mechanism of Action of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

As a Senior Application Scientist, I will now outline a comprehensive technical guide for elucidating the mechanism of action of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. Given the limited publicly available information on this specific compound, this guide will serve as a strategic roadmap for its investigation, providing a framework for researchers and drug development professionals.

Introduction

This compound is a synthetic organic compound with a chemical structure that suggests potential bioactivity. The presence of the piperidine and pyrrolidinone moieties hints at possible interactions with a range of biological targets. However, a clear mechanism of action has not been established in the public domain. This guide provides a robust, multi-pronged approach to systematically investigate and determine the pharmacological properties of this compound, from initial in silico predictions to in vivo validation.

Part 1: In Silico and Preliminary Assessments

The initial phase of our investigation will leverage computational tools to predict potential biological targets and prioritize experimental efforts. This approach is both time and resource-efficient.

Structural and Physicochemical Profiling

A thorough understanding of the compound's physical and chemical properties is fundamental.

| Property | Predicted Value | Significance |

| Molecular Weight | 218.72 g/mol | Adherence to Lipinski's Rule of Five, suggesting potential oral bioavailability. |

| LogP | -0.5 | Indicates hydrophilicity, which may influence cell permeability and distribution. |

| pKa | ~9.5 (piperidine nitrogen) | The compound will be protonated at physiological pH, influencing receptor interactions. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

In Silico Target Prediction

We will utilize a variety of computational methods to generate a list of putative targets.

-

Ligand-Based Similarity Searching: The compound's structure will be used as a query against chemical databases (e.g., ChEMBL, PubChem) to identify known drugs with similar structures and, by extension, similar potential targets.

-

Pharmacophore Modeling: A 3D pharmacophore model will be generated to identify essential chemical features for biological activity. This model will then be used to screen virtual libraries of known biological targets.

-

Molecular Docking: The compound will be docked into the binding sites of a panel of high-priority targets identified through similarity searching and pharmacophore modeling to predict binding affinity and mode.

Experimental Workflow: In Silico Target Prediction

Caption: Workflow for in silico prediction of biological targets.

Part 2: In Vitro Target Identification and Validation

The predictions from our in silico analysis will be experimentally validated through a series of in vitro assays.

Broad-Panel Target Screening

The compound will be submitted for broad-panel screening against a diverse set of receptors, enzymes, and ion channels. A commercially available service (e.g., Eurofins SafetyScreen, CEREP) is recommended for initial, cost-effective screening.

Example of a Target Panel for Initial Screening:

| Target Class | Examples |

| GPCRs | Dopamine, Serotonin, Adrenergic, Opioid Receptors |

| Ion Channels | Sodium, Potassium, Calcium Channels |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases |

| Enzymes | Acetylcholinesterase, Monoamine Oxidase |

Dose-Response and Affinity Determination

For any "hits" identified in the broad-panel screen, we will perform dose-response studies to determine potency (EC50/IC50) and binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in a fresh buffer.

-

Binding Reaction: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-dopamine for dopamine receptors) and increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Part 3: Cellular and Functional Assays

Once a primary target is validated, we will investigate the compound's effects in a cellular context to understand its functional consequences.

Second Messenger and Signaling Pathway Analysis

We will assess the impact of the compound on downstream signaling pathways associated with the identified target.

Example: Gs-Coupled GPCR Target

If the primary target is a Gs-coupled GPCR, we will measure changes in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Assay

-

Cell Culture: Plate cells expressing the target receptor in a multi-well plate.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Measurement: Quantify cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50.

Signaling Pathway: Hypothetical Gs-Coupled GPCR Activation

Caption: Hypothetical signaling pathway for a Gs-coupled GPCR target.

Part 4: In Vivo Pharmacological Profiling

The final phase of our investigation will involve assessing the compound's effects in living organisms to establish its physiological relevance.

Pharmacokinetic (PK) Studies

We will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., mouse, rat).

Key PK Parameters to Measure:

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation |

Pharmacodynamic (PD) and Efficacy Studies

Based on the identified mechanism of action, we will select an appropriate animal model of disease to evaluate the compound's therapeutic potential. For example, if the compound is a dopamine D2 receptor agonist, we might use a model of Parkinson's disease.

Experimental Workflow: In Vivo Studies

Caption: Workflow for in vivo pharmacological profiling.

Conclusion

This guide provides a comprehensive and systematic framework for elucidating the mechanism of action of this compound. By integrating in silico, in vitro, and in vivo approaches, we can build a complete pharmacological profile of this novel compound, paving the way for its potential development as a therapeutic agent.

References

A Technical Guide to 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. The central focus of this document is the precise determination and verification of its molecular weight. This guide details the compound's key physicochemical properties, outlines a robust synthetic protocol, and describes the essential analytical techniques required for its structural confirmation and purity assessment. Designed for researchers, chemists, and drug development professionals, this document integrates established chemical principles with practical, field-proven methodologies to ensure scientific rigor and reproducibility.

Introduction

The pyrrolidinone chemical scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Compounds incorporating the pyrrolidinone ring have been investigated for a wide range of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[1][3] The specific compound, this compound, combines the pyrrolidinone motif with a piperidine ring, another crucial pharmacophore found in numerous natural products and pharmaceuticals.[4][5] This unique combination suggests potential for novel pharmacological profiles.

Accurate characterization of any novel or synthesized compound is fundamental to research and development. The molecular weight is the most basic, yet critical, physicochemical property, serving as the foundation for all stoichiometric calculations, analytical interpretations, and registration requirements. This guide provides an in-depth examination of this compound, beginning with its molecular formula and weight, and extending to the practical methodologies for its synthesis and definitive characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for laboratory handling, experimental design, and analytical interpretation.

| Property | Value | Source |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 548769-02-4 | [6][7] |

| Molecular Formula | C₉H₁₇ClN₂O | [6] |

| Molecular Weight | 204.70 g/mol | [6] |

| Chemical Structure |  | |

| SMILES | C1CC(=O)N(C1)C2CCNCC2.Cl | [6] |

| Purity | ≥97% (Typical) | [6] |

| Appearance | Solid (Typical) | |

| Storage | 4°C | [6] |

Synthesis and Analytical Workflow

The reliable synthesis and characterization of this compound are paramount for its use in any research application. The following sections detail a representative synthetic route and the subsequent analytical validation process.

Synthesis Protocol

A common and effective method for synthesizing the target compound involves the debenzylation of a protected precursor, 1-(1-Benzylpiperidin-4-yl)pyrrolidin-2-one.[8] This approach ensures regioselectivity and generally provides good yields.

Reaction Scheme: 1-(1-Benzylpiperidin-4-yl)pyrrolidin-2-one → 1-(Piperidin-4-yl)pyrrolidin-2-one → this compound

Step-by-Step Methodology:

-

Debenzylation:

-

Dissolve 1-(1-Benzylpiperidin-4-yl)pyrrolidin-2-one in a suitable solvent such as methanol or ethanol.

-

Add a palladium on carbon (Pd/C, 10%) catalyst to the solution.

-

Subject the mixture to hydrogenation (H₂ gas) using a balloon or a Parr hydrogenator apparatus at room temperature and pressure.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the free base, 1-(Piperidin-4-yl)pyrrolidin-2-one.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product.

-

Analytical Characterization Workflow

To confirm the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is required. This workflow provides a self-validating system, where each analysis corroborates the others.

Caption: Workflow for Synthesis and Analytical Validation.

3.2.1. Mass Spectrometry (MS)

-

Purpose: To provide definitive confirmation of the molecular weight.

-

Methodology: The sample is analyzed using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected output is the mass-to-charge ratio (m/z) of the molecular ion.

-

Expected Result: For the free base (C₉H₁₆N₂O), the expected exact mass is approximately 168.13. In positive ion mode, the instrument should detect the protonated molecule [M+H]⁺ at an m/z of approximately 169.14. This analysis directly confirms the mass of the core molecule before accounting for the hydrochloride salt.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of the piperidine and pyrrolidinone rings.

-

Methodology: ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected Result:

-

¹H NMR: The spectrum should show distinct signals corresponding to the protons on the piperidine and pyrrolidinone rings. The chemical shifts, splitting patterns, and integrations of these signals must be consistent with the proposed structure.

-

¹³C NMR: The spectrum should display the correct number of carbon signals, including a characteristic signal for the amide carbonyl carbon (C=O) in the downfield region (typically >170 ppm).

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Methodology: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Result: The spectrum should exhibit characteristic absorption bands, most notably a strong peak for the amide carbonyl (C=O) stretch (around 1650-1680 cm⁻¹) and bands corresponding to N-H stretching (from the protonated piperidine nitrogen) and C-H stretching.

Pharmacological Context

While this guide focuses on the physicochemical properties, the structural motifs of 1-(Piperidin-4-yl)pyrrolidin-2-one suggest potential areas for pharmacological investigation. The pyrrolidinone core is famously present in the racetam class of nootropic drugs.[1] Furthermore, other pyrrolidinone derivatives have been explored as antiarrhythmic, antihypertensive, and anticonvulsant agents.[3][9] The piperidine moiety is a common feature in centrally active compounds. Therefore, this molecule could serve as a valuable scaffold for developing novel agents targeting the central nervous system or cardiovascular system.

Caption: Potential Pharmacological Relevance of the Scaffold.

Conclusion

This technical guide has established that the molecular weight of this compound is 204.70 g/mol , based on its molecular formula C₉H₁₇ClN₂O.[6] More importantly, it has provided the necessary context and practical protocols for the synthesis and rigorous analytical validation of this compound. By following the described workflow encompassing mass spectrometry, NMR, and FTIR spectroscopy, researchers can confidently verify the identity, structure, and purity of their material, ensuring the integrity and reproducibility of their scientific investigations.

References

-

Pyrrolidone derivatives . PubMed. Available at: [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents . PubMed. Available at: [Link]

-

This compound . Chemspace. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES . Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives . UNT Health Science Center. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology . PubMed Central. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . Chemical Review and Letters. Available at: [Link]

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues . PubMed. Available at: [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemscene.com [chemscene.com]

- 7. chem-space.com [chem-space.com]

- 8. 1-PIPERIDIN-4-YLPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

This guide provides a comprehensive technical framework for determining and understanding the solubility of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS No. 548769-02-4).[1][2] In the absence of publicly available experimental solubility data for this specific compound, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties, details robust experimental methodologies for generating precise solubility data, and explains the scientific rationale behind these approaches.

Compound Overview and Physicochemical Properties

This compound is a small molecule featuring a piperidine ring linked to a pyrrolidinone moiety.[1][2] As a hydrochloride salt, it is expected to exhibit enhanced aqueous solubility compared to its free base form, a common strategy in pharmaceutical development to improve the dissolution characteristics of basic compounds.[3]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 548769-02-4 | ChemScene[2] |

| Molecular Formula | C₉H₁₇ClN₂O | ChemScene[2] |

| Molecular Weight | 204.70 g/mol | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene (Computed)[2] |

| logP | 0.7826 | ChemScene (Computed)[2] |

The computed logP value suggests a relatively balanced lipophilicity, which, combined with its salt form, indicates that the compound is likely to have some degree of aqueous solubility. However, precise experimental determination is crucial for any meaningful application in research and development.

The Critical Distinction: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, solubility is not a single, monolithic value. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4][5] It is a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions and is invaluable for early-stage screening of large compound libraries.[4][5]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form of the substance is in equilibrium with its dissolved form in a saturated solution.[6] This measurement is more time-consuming but provides the definitive solubility value, which is critical for later-stage development, formulation, and biopharmaceutical classification.[6][7]

The choice between these assays depends on the stage of research. For initial profiling of this compound, a kinetic assay would be appropriate. For definitive characterization, a thermodynamic assay is required.

Experimental Determination of Solubility: A Step-by-Step Approach

Given the lack of existing data, a systematic experimental approach is necessary to characterize the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[5] This protocol is designed to achieve a true equilibrium between the solid and dissolved states of the compound.

Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid this compound into a series of glass vials.

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) to each vial.

-

-

Equilibration:

-

Phase Separation:

-

Allow the vials to stand undisturbed to let undissolved solids settle.

-

Carefully aspirate the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Centrifugation can also be used prior to filtration.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

For a more rapid assessment, a kinetic solubility assay using nephelometry or UV spectrophotometry can be employed.[8][9] This method is particularly useful for comparing the solubility of multiple compounds or screening different solvent systems.

Protocol:

-

Stock Solution Preparation:

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation and Precipitation:

-

Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[9] During this time, the compound may precipitate out of solution if its solubility limit is exceeded.

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[8]

-

UV Spectrophotometry: After filtration or centrifugation to remove any precipitate, measure the UV absorbance of the solution in each well. The concentration at which the absorbance plateaus or deviates from linearity corresponds to the kinetic solubility.[9]

-

Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Influence of pH on Solubility

For an ionizable compound like this compound, solubility is expected to be highly dependent on the pH of the medium. The piperidine nitrogen is basic and will be protonated at lower pH values. This protonated, charged form is generally more soluble in aqueous media.

To construct a pH-solubility profile, the thermodynamic solubility should be determined in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10). The resulting data can be plotted to visualize the relationship between pH and solubility, which is critical for predicting oral absorption and guiding formulation development.

Solubility in Organic Solvents

While aqueous solubility is paramount for many pharmaceutical applications, understanding the solubility in organic solvents is important for synthesis, purification, and the preparation of stock solutions. The principle of "like dissolves like" can be a useful starting point. Given its structure, this compound is likely to have good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO.[3][10] Experimental determination using the shake-flask method is the most reliable approach.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in clear, tabular format.

Table 1: Hypothetical Thermodynamic Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~6-7 | 25 | To be determined |

| Phosphate Buffer | 2.0 | 25 | To be determined |

| Phosphate Buffer | 7.4 | 25 | To be determined |

| Phosphate Buffer | 9.0 | 25 | To be determined |

| Methanol | N/A | 25 | To be determined |

| Ethanol | N/A | 25 | To be determined |

| DMSO | N/A | 25 | To be determined |

Table 2: Hypothetical Kinetic Solubility Data

| Aqueous Buffer | pH | Temperature (°C) | Kinetic Solubility (µM) |

| Phosphate Buffer | 7.4 | 25 | To be determined |

Interpreting this data requires an understanding of the interplay between the compound's physicochemical properties and the solvent environment. For instance, a sharp decrease in solubility as the pH increases above the pKa of the piperidine nitrogen would be expected.

Conclusion

A thorough understanding of the solubility of this compound is fundamental to its successful application in research and drug development. While specific experimental data is not currently available in the public domain, this guide provides the scientific rationale and detailed experimental protocols necessary for its determination. By systematically applying the principles of kinetic and thermodynamic solubility measurements, researchers can generate a comprehensive solubility profile, enabling informed decisions in compound selection, formulation, and further development.

References

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

SciSpace. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. This compound - C9H17ClN2O | CSSB00016988912 [chem-space.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride [smolecule.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

This technical guide provides a comprehensive analysis of the expected spectral data for 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The insights provided herein are grounded in established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), drawing upon spectral data from analogous structures to offer a predictive yet robust interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a piperidine ring linked via its 4-position to the nitrogen atom of a pyrrolidin-2-one (a lactam) ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development. The structural elucidation of such molecules is paramount for confirming its identity, purity, and for understanding its chemical behavior. NMR and mass spectrometry are indispensable tools for this purpose.

The piperidine and pyrrolidinone moieties are common scaffolds in a variety of biologically active compounds.[1][2] The piperidin-4-one nucleus, a related structure, is a versatile intermediate in the synthesis of compounds with diverse pharmacological activities, including anticancer and anti-HIV properties.[2] Understanding the spectral characteristics of this compound is therefore crucial for the development of novel therapeutics.

Below is the chemical structure of the protonated form of 1-(Piperidin-4-yl)pyrrolidin-2-one.

Caption: Structure of 1-(Piperidin-4-yl)pyrrolidin-2-one Cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the piperidine and pyrrolidinone rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the overall molecular geometry. The hydrochloride form will result in protonation of the piperidine nitrogen, leading to downfield shifts for the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Piperidine N-H | 9.0 - 10.0 | Broad singlet | 1H |

| Piperidine H-4 | 3.5 - 4.0 | Multiplet | 1H |

| Pyrrolidinone H-5 | 3.3 - 3.6 | Triplet | 2H |

| Piperidine H-2, H-6 (axial & equatorial) | 3.0 - 3.4 | Multiplet | 4H |

| Pyrrolidinone H-3 | 2.3 - 2.6 | Triplet | 2H |

| Piperidine H-3, H-5 (axial & equatorial) | 1.8 - 2.2 | Multiplet | 4H |

| Pyrrolidinone H-4 | 1.9 - 2.2 | Multiplet | 2H |

Causality behind Predictions:

-

The piperidine N-H proton is expected to be significantly deshielded due to the positive charge on the nitrogen, resulting in a downfield chemical shift.

-

The piperidine H-4 proton, being attached to the carbon bearing two nitrogen atoms, will also be deshielded.

-

The protons on the pyrrolidinone ring (H-5) adjacent to the nitrogen are expected to be downfield compared to the other methylene groups.

-

The protons on the piperidine ring (H-2, H-6) adjacent to the protonated nitrogen will be deshielded.

-

The remaining methylene protons on both rings will appear in the more upfield region of the spectrum. The multiplicity of these signals is complex due to spin-spin coupling with neighboring protons.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrrolidinone C=O (C-2) | 175 - 178 |

| Piperidine C-4 | 55 - 60 |

| Pyrrolidinone C-5 | 45 - 50 |

| Piperidine C-2, C-6 | 42 - 47 |

| Piperidine C-3, C-5 | 28 - 33 |

| Pyrrolidinone C-3 | 30 - 35 |

| Pyrrolidinone C-4 | 17 - 22 |

Causality behind Predictions:

-

The carbonyl carbon (C-2) of the pyrrolidinone ring is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.

-

The piperidine C-4 carbon, attached to two nitrogen atoms, will be significantly downfield.

-

The carbons adjacent to the nitrogen atoms in both rings (pyrrolidinone C-5 and piperidine C-2, C-6 ) will also be deshielded.[5]

-

The remaining aliphatic carbons will appear at higher field.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Caption: Experimental Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[6][7]

Predicted Mass Spectrum

For this compound, Electrospray Ionization (ESI) in positive ion mode is the preferred method due to the basicity of the nitrogen atoms.[6]

-

Molecular Ion: The expected molecular weight of the free base (C₉H₁₆N₂O) is 168.13 g/mol . In positive ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 169.14.

-

Major Fragmentation Pathways: Tandem MS (MS/MS) of the precursor ion at m/z 169.14 would likely reveal characteristic fragment ions. The fragmentation of piperidine derivatives often involves cleavages of the piperidine ring.[6][8]

| m/z | Predicted Fragment Structure/Loss |

| 169.14 | [M+H]⁺ (Protonated molecule) |

| 113.09 | Loss of pyrrolidin-2-one (C₄H₅NO) |

| 97.09 | Cleavage of the pyrrolidinone ring |

| 84.08 | Loss of the pyrrolidinone moiety and subsequent rearrangement |

| 70.07 | Fragmentation of the piperidine ring |

Causality behind Predictions:

-

The bond between the piperidine C-4 and the pyrrolidinone nitrogen is a likely point of cleavage.

-

Ring-opening of the piperidinium ion followed by fragmentation is a common pathway for piperidine derivatives.[6]

-

Loss of small neutral molecules from the pyrrolidinone ring can also occur.

Caption: Predicted MS/MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

A robust protocol ensures reliable and reproducible mass spectrometry data.

Caption: Experimental Workflow for Mass Spectrometry Analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR spectroscopy and mass spectrometry. The predicted spectral data and fragmentation patterns presented in this guide provide a robust framework for the interpretation of experimental results. By following the outlined experimental protocols, researchers can obtain high-quality data to unequivocally confirm the structure and purity of this compound, which is a critical step in the drug discovery and development process.

References

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.

- ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.

- ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.

- PubChem. (n.d.). 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride.

- ChemScene. (n.d.). This compound.

- PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine.

- PubChem. (n.d.). 1-(Piperidin-4-yl)indolin-2-one hydrochloride.

- PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone.

- PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.

- SpectraBase. (n.d.). Piperidin-4-one, 1-hydroxy-2,2,6,6-tetramethyl-3-(4-nitroso-1-piperazinylmethyl)-.

- ResearchGate. (n.d.). 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II-V).

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- CymitQuimica. (n.d.). 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride.

- ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

- Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore.

- PubChem. (n.d.). Pyrrolidine.

- PMC - NIH. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93.

- Simson Pharma Limited. (n.d.). Piperidin-4-one hydrochloride.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 1-piperidin-4-yl-pyrrolidin-2-one.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. The document details two primary, field-proven synthetic strategies, starting from common, commercially available piperidine derivatives. The core of this guide is a detailed exploration of a robust pathway utilizing a Boc-protected piperidine precursor, followed by an established alternative involving catalytic debenzylation. Each section is designed to provide researchers and drug development professionals with not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern the transformations. This ensures both reproducibility and a foundational understanding for further process optimization.

Introduction and Strategic Overview

1-(Piperidin-4-yl)pyrrolidin-2-one is a bifunctional molecule incorporating both a piperidine and a pyrrolidinone moiety. This structural motif is of significant interest in the synthesis of novel therapeutic agents, acting as a versatile scaffold for elaboration. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for further use in drug discovery workflows.

The synthesis of this target molecule can be approached from several angles, primarily revolving around the formation of the C-N bond between the piperidine and pyrrolidinone rings. The two most logical and industrially scalable strategies are:

-

Pathway A: N-Alkylation using a Protected 4-Aminopiperidine: This approach utilizes a piperidine ring with its nitrogen atom temporarily protected (e.g., with a tert-butoxycarbonyl, or 'Boc' group). An amino group at the 4-position of the piperidine serves as the nucleophile to construct the pyrrolidinone ring via reaction with a suitable C4 electrophile, such as γ-butyrolactone. The synthesis is completed by acidic deprotection, which concurrently forms the desired hydrochloride salt.

-

Pathway B: Debenzylation of a Benzyl-Protected Precursor: An alternative strategy involves using the benzyl group as a stable, yet readily cleavable, protecting group for the piperidine nitrogen. The synthesis proceeds similarly by forming the core structure, followed by removal of the benzyl group via catalytic hydrogenolysis and subsequent salt formation.

This guide will focus primarily on Pathway A due to the excellent reliability and orthogonality of the Boc protecting group, while also providing a complete protocol for the debenzylation route as a robust alternative.

Primary Synthetic Pathway: From N-Boc-4-Aminopiperidine

This pathway is often preferred for its mild deprotection conditions and the high purity of the resulting products. It is a two-step sequence starting from the readily available tert-butyl 4-aminopiperidine-1-carboxylate.

2.1. Overall Pathway Diagram

A Technical Guide to the Biological Activities of Piperidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-one nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of synthetic and naturally occurring compounds with significant therapeutic potential.[1] Its conformational flexibility and the presence of multiple sites for chemical modification—primarily at the nitrogen atom and carbons C2, C3, C5, and C6—allow for the generation of vast chemical libraries with diverse pharmacological profiles. This guide provides an in-depth exploration of the extensive biological activities exhibited by piperidin-4-one derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. We will examine key therapeutic areas where these compounds show promise, including oncology, infectious diseases, inflammation, and neurodegenerative disorders, offering a technical resource for professionals engaged in the discovery and development of novel therapeutics.

The Piperidin-4-one Scaffold: A Keystone in Medicinal Chemistry

The piperidine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and alkaloids.[2][3] The introduction of a ketone at the C4 position creates the piperidin-4-one scaffold, a versatile intermediate that has been extensively utilized in drug discovery.[4][5] The synthetic accessibility of this core, often through multicomponent reactions like the Mannich condensation, allows for the efficient creation of structurally diverse derivatives.[6][7] This chemical tractability, combined with the scaffold's ability to present substituents in precise three-dimensional orientations for optimal target binding, underpins its status as a pharmacologically significant structure.[4]

Spectrum of Biological Activities

Piperidin-4-one derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.[3][8]

Anticancer Activity

A significant body of research has focused on the anticancer properties of piperidin-4-one derivatives.[9] These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of cancer cell lines, including those of the breast, colon, pancreas, and hematological malignancies.[9][10]

Mechanisms of Action: The anticancer effects of these derivatives are often multifactorial. Several key mechanisms have been identified:

-

Induction of Apoptosis: Many piperidin-4-one compounds trigger programmed cell death. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to increase the mRNA expression of pro-apoptotic genes like p53 and Bax.[9] This disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[11]

-

Topoisomerase Inhibition: Some derivatives, particularly 3,5-bis(ylidene)-4-piperidones, function as dual inhibitors of human topoisomerase I and IIα.[10] These enzymes are critical for managing DNA topology during replication and transcription; their inhibition leads to DNA strand breaks and cell cycle arrest.

-

Anti-Angiogenesis: Certain halogenated bis(benzylidene)-4-piperidone curcuminoids have demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[12]

-

Kinase Inhibition: The JAK/STAT signaling pathway, which is often aberrantly activated in hematological cancers, is another target. Piperidine compounds can inhibit kinases like JAK2, disrupting downstream signals that promote cancer cell proliferation and survival.[9]

Structure-Activity Relationship (SAR) Insights: The substitution pattern on the piperidin-4-one ring is critical for anticancer potency. For example, 3,5-bis(benzylidene) derivatives, which act as curcumin mimics, often exhibit enhanced cytotoxicity compared to curcumin itself.[10] The nature and position of substituents on the aryl rings at the C2 and C6 positions significantly modulate activity.

Data Presentation: Anticancer Activity of Selected Piperidin-4-one Derivatives

| Compound Class | Derivative Example | Cancer Cell Line(s) | Reported Activity (e.g., IC50) | Mechanism of Action | Reference |

| 3,5-Bis(benzylidene) | 3,5-Bis((E)-2-fluorobenzylidene) | MDA-MB231 (Breast), PC3 (Pancreatic) | Higher potency than curcumin | HIF Transcription Factor Inhibition | [10] |

| N-Acyl-3,5-bis(ylidene) | Varies | HCT116 (Colon), MCF7 (Breast) | Potent antiproliferative effects | Topoisomerase IIα Inhibition | [10] |

| 3-Chloro-3-methyl | Compound II (structure in source) | Hematological cancer lines | Reduced cell growth | Increased p53 and Bax expression | [9] |

| Curcuminoid | Compound 3c (structure in source) | HCT116 (Colon) | Inhibited xenograft growth in mice | ROS Induction, Apoptosis, G2/M Arrest | [12] |

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is urgent.[6] Piperidin-4-one derivatives have emerged as a promising class of compounds in this area.[7]

Antibacterial and Antifungal Effects: Derivatives have shown broad-spectrum activity. For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibit significant antibacterial activity against strains like Staphylococcus aureus and E. coli, and antifungal activity against species such as Candida albicans and Trichophyton rubrum, with potency comparable to standard drugs like ampicillin and terbinafine.[6] Monoketone curcuminoids derived from N-methyl-4-piperidone have also shown moderate activity against various cariogenic bacteria, including Streptococcus mutans.[13]

Causality in Experimental Design: When evaluating antimicrobial activity, the choice of microbial strains is critical. Including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria is essential because differences in their cell wall structures can dramatically affect compound efficacy. Similarly, testing against a panel of clinically relevant fungi, including yeasts (C. albicans) and molds, provides a comprehensive picture of the antifungal spectrum.[6]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Piperidin-4-one derivatives, particularly those designed as curcumin analogues, have demonstrated potent anti-inflammatory effects.[14]

Mechanisms of Action: The anti-inflammatory properties of these compounds are linked to their ability to modulate key inflammatory pathways:

-